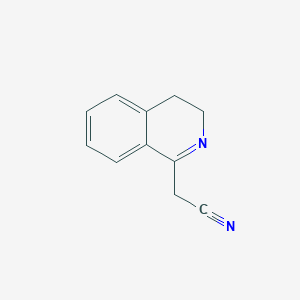

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile

Description

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile is a heterocyclic nitrile derivative featuring a dihydroisoquinoline core linked to an acetonitrile group. It serves as a versatile intermediate in organic synthesis, particularly in the construction of polycyclic frameworks like pyrido[2,1-a]isoquinolines. The compound is synthesized via reactions involving 6,7-dimethoxy-3,4-dihydroisoquinoline precursors, often through condensation with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enaminonitrile intermediates . These intermediates undergo cyclization with arylacetonitriles or cyanoacrylates to yield bioactive derivatives with antimicrobial and antitumor properties .

Properties

IUPAC Name |

2-(3,4-dihydroisoquinolin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4H,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAPQORJZZXZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377913 | |

| Record name | 2-(3,4-dihydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88422-81-5 | |

| Record name | 3,4-Dihydro-1-isoquinolineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88422-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dihydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile is through a modified Strecker reaction. This involves the reaction between 1,2,3,4-tetrahydroisoquinoline, an aldehyde, and potassium cyanide in the presence of a catalyst such as silica-supported sulfuric acid in acetonitrile at room temperature . The reaction typically yields the desired compound in good purity and yield.

Industrial Production Methods

Industrial production of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps such as crystallization and distillation are crucial to obtain the compound in high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the isoquinoline ring.

Reduction: Amino derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, pharmacology, and organic synthesis. Its unique structure allows for diverse applications, including potential therapeutic uses and as a building block in synthetic chemistry.

Medicinal Chemistry

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile has been investigated for its potential as a therapeutic agent. Its structure is similar to various bioactive compounds, which suggests it may exhibit pharmacological properties such as:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

- Coupling Reactions : It can participate in coupling reactions to form larger organic frameworks, which are essential in drug development.

- Functionalization : The acetonitrile group can be modified to introduce other functional groups, enhancing the compound's reactivity and utility in synthetic pathways.

Case Study 1: Antitumor Efficacy

A study focusing on compounds related to 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile revealed that certain derivatives inhibited glioblastoma cell lines effectively. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways crucial for tumor survival and proliferation.

Case Study 2: Antimicrobial Activity

Research on structurally similar compounds indicated that they exhibited minimum inhibitory concentrations (MICs) against various bacterial strains. For instance, analogs showed MIC values as low as 1.25 μg/mL against MRSA, suggesting that 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile may also have significant antimicrobial potential.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved can vary depending on the specific biological system and the nature of the target.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The methoxy groups in the target compound enhance its reactivity in cyclization reactions, enabling efficient synthesis of pyrido[2,1-a]isoquinolines . In contrast, coumarin-based nitriles (e.g., compound in ) exhibit non-planar structures due to steric hindrance, as revealed by DFT studies .

- Heterocycle Diversity: Thiazole- and pyrrole-containing analogs ( and ) lack methoxy groups, which may limit their utility in forming fused polycycles like pyrido[2,1-a]isoquinolines.

Key Findings:

- The target compound’s derivatives demonstrate broad-spectrum bioactivity, attributed to the dihydroisoquinoline scaffold’s ability to intercalate with biological targets .

- Coumarin derivatives () prioritize electronic structure analysis over bioactivity, suggesting divergent applications in materials science .

Physicochemical Properties

Insights:

Biological Activity

2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile

- Molecular Formula : C11H12N2

- CAS Number : 88422-81-5

The compound features a dihydroisoquinoline moiety linked to an acetonitrile group, which may influence its interaction with biological targets.

Antiviral Properties

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antiviral activity. For instance, certain analogs have shown efficacy against coronaviruses, suggesting a potential application in treating viral infections. A study demonstrated that compounds with similar structures had effective concentrations (EC50) in the low micromolar range against SARS-CoV-2, indicating that 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile may possess comparable properties .

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile | TBD | TBD | TBD |

Anticancer Activity

Studies have also explored the anticancer potential of isoquinoline derivatives. Compounds related to 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile have been investigated for their ability to induce apoptosis in cancer cells. Research indicates that these compounds can activate mitochondrial pathways leading to cell death, particularly in resistant cancer types .

| Study | Compound Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Various THIQ Derivatives | 0.3 - 10 | Mitochondrial Apoptosis Induction |

The biological activity of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile is hypothesized to involve several mechanisms:

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral proteases and other enzymes critical for viral replication.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial function or activating caspases.

- Modulation of Receptor Activity : Isoquinoline derivatives can interact with various receptors (e.g., adenosine receptors), potentially influencing cellular signaling pathways .

Study on Antiviral Activity

A recent investigation into the antiviral effects of isoquinoline derivatives highlighted the promising activity of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile against specific viral strains. The study revealed that modifications at the nitrogen position significantly affected antiviral potency and selectivity .

Anticancer Research

In another study focusing on cancer therapy, researchers synthesized a series of isoquinoline derivatives and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications enhanced their anticancer efficacy, with some compounds showing IC50 values as low as 0.5 μM against resistant cancer cells .

Q & A

What synthetic methodologies are commonly employed to prepare 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile and its derivatives?

Basic Research Question

The compound is typically synthesized via cyclocondensation or Friedländer reactions. For example:

- Friedländer Reaction : Starting from 2-(3,4-Dihydroisoquinolin-1-yl)anilines, the reaction with ketones or aldehydes in acidic conditions yields aminoalkyl-functionalized 4-arylquinolines. This method requires precise control of stoichiometry and temperature to avoid side products like dimerization .

- Cyclocondensation with Hydrazonoyl Halides : 2-(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile reacts with hydrazonoyl halides under reflux in ethanol to form fused isoquinoline derivatives. Key parameters include solvent polarity and reaction time (12–24 hours) .

Table 1 : Comparison of Synthetic Routes

| Method | Substrate | Conditions | Key Product | Reference |

|---|---|---|---|---|

| Friedländer Reaction | 2-(Dihydroisoquinolin-yl)anilines | Acidic medium, 80–100°C | 4-Arylquinolines | |

| Cyclocondensation | Hydrazonoyl halides | Ethanol, reflux, 12–24 hours | Fused isoquinoline derivatives |

How is the structural characterization of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile performed?

Basic Research Question

Structural elucidation relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the dihydroisoquinoline ring and nitrile group. For example, the nitrile group typically shows a sharp singlet at ~110 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns. Derivatives like deuterated analogs (e.g., C-labeled compounds) require isotopic analysis .

- X-ray Crystallography : Rarely reported for this compound, but derivatives (e.g., MAO inhibitors) are characterized via single-crystal X-ray to confirm stereochemistry .

What factors influence the reactivity of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile in heterocyclic synthesis?

Advanced Research Question

Reactivity depends on:

- Substituent Effects : Electron-donating groups (e.g., 6,7-dimethoxy) enhance nucleophilic attack at the nitrile carbon, facilitating cyclization with azoles or pyridines .

- Solvent and Catalyst : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates in nucleophilic substitutions. Transition-metal catalysts (e.g., Pd) are critical for cross-coupling reactions .

- Steric Hindrance : Bulky substituents on the dihydroisoquinoline ring reduce yields in Friedländer reactions due to steric clashes during cyclization .

Contradiction Note : Studies using diethoxy vs. dimethoxy substituents report conflicting optimal temperatures (80°C vs. 100°C), suggesting substituent-dependent activation barriers .

How can analytical methods be optimized for quantifying trace impurities in 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile?

Advanced Research Question

Multivariate optimization of gas chromatography (GC-FID) is effective:

- Factorial Design : A two-level full factorial design evaluates variables like column temperature, flow rate, and injection volume. Central point triplicates estimate experimental error .

- Validation Parameters : Limits of detection (LOD < 0.1 µg/mL) and recovery rates (95–105%) are validated using spiked matrices (e.g., NaCl solutions) .

Table 2 : GC-FID Optimization Parameters

| Variable | Low Level (−) | High Level (+) |

|---|---|---|

| Column Temperature (°C) | 150 | 200 |

| Flow Rate (mL/min) | 1.0 | 2.0 |

| Injection Volume (µL) | 1.0 | 2.0 |

What pharmacological applications have been explored using derivatives of 2-(3,4-Dihydroisoquinolin-1-yl)acetonitrile?

Advanced Research Question

Derivatives are studied as enzyme inhibitors:

- MAO/Cholinesterase Inhibition : 2-(3,4-Dihydroisoquinolin-1-yl)isoindole-1,3-dione derivatives show IC values < 10 µM against MAO-B, validated via in vitro assays using recombinant enzymes and Ellman’s method for cholinesterase activity .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups on the isoindole ring enhance MAO-B selectivity, while bulky substituents reduce blood-brain barrier permeability .

How should researchers address contradictions in reported reaction yields for derivatives of this compound?

Advanced Research Question

Discrepancies arise from:

- Synthetic Conditions : Varying solvent purity (e.g., anhydrous vs. technical-grade ethanol) impacts yields in cyclocondensation .

- Catalyst Purity : Trace metal contaminants in Pd catalysts can alter cross-coupling efficiency. Use ICP-MS to verify catalyst quality .

- Data Normalization : Yields should be normalized against internal standards (e.g., deuterated analogs) to account for losses during workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.